3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The ethylthio group can be introduced by reacting the benzothiazole derivative with ethylthiol in the presence of a suitable base such as sodium hydride.
Formation of the Benzamide:
- The final step involves the acylation of the benzothiazole derivative with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
Biology:
- Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine:
- Explored for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry:
- Utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
Target of Action
The primary target of the compound 3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide is cysteine (Cys) . Cys plays a key role in all life forms . The compound has been developed for selectively sensing Cys over other analytes .
Mode of Action
The compound interacts with its target, Cys, resulting in a significant enhancement of fluorescence . In the presence of Cys, the compound achieves a 4725-fold enhancement with a large Stokes shift (135 nm) . This suggests that the compound undergoes a significant conformational change upon binding to Cys, leading to an increase in fluorescence.
Biochemical Pathways
The compound affects the biochemical pathways involving Cys. As a fluorescent probe, it can be used for highly sensitive and selective imaging of Cys in vitro and in vivo
Result of Action
The result of the compound’s action is the enhanced fluorescence in the presence of Cys . This enhanced fluorescence can be used for imaging Cys in various biological systems, such as HepG2 cells and zebrafish .
Action Environment
The action of the compound is influenced by solvent polarity . The excited state intramolecular proton transfer (ESIPT) reaction of the compound is gradually inhibited by increasing solvent polarity . This suggests that the compound’s action, efficacy, and stability may be influenced by the polarity of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps:
-
Formation of the Benzothiazole Core:
- The benzothiazole core can be synthesized by reacting 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions to form 4-fluorobenzo[d]thiazole.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The ethylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction:
- The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
-
Substitution:
- The fluorine atom on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazoles.
Comparison with Similar Compounds
- 6-bromobenzo[d]thiazol-2(3H)-one
- 2-(benzo[d]thiazol-2-yl)phenol
- 1-(6-fluorobenzo[d]thiazol-2-yl)hydrazine
Comparison:
- 6-bromobenzo[d]thiazol-2(3H)-one : Similar in structure but contains a bromine atom instead of an ethylthio group. It has been studied for its cytotoxic and antibacterial activities .
- 2-(benzo[d]thiazol-2-yl)phenol : Contains a phenol group instead of a benzamide moiety. It is used in the development of fluorescent materials .
- 1-(6-fluorobenzo[d]thiazol-2-yl)hydrazine : Contains a hydrazine group instead of a benzamide moiety. It is used in various chemical syntheses .
The uniqueness of 3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-ethylsulfanyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-2-21-11-6-3-5-10(9-11)15(20)19-16-18-14-12(17)7-4-8-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNHJRXZMCOSLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.